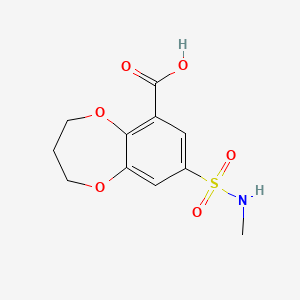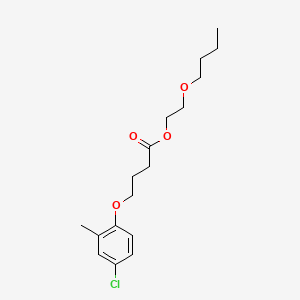
2-Butoxyethyl 4-(4-chloro-2-methylphenoxy)butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxyethyl 4-(4-chloro-2-methylphenoxy)butyrate is an organic compound with the molecular formula C17H25ClO4 and a molecular weight of 328.83 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 2-Butoxyethyl 4-(4-chloro-2-methylphenoxy)butyrate typically involves the esterification of 4-(4-chloro-2-methylphenoxy)butyric acid with 2-butoxyethanol . The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. Industrial production methods may involve similar processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Butoxyethyl 4-(4-chloro-2-methylphenoxy)butyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the butoxyethyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Butoxyethyl 4-(4-chloro-2-methylphenoxy)butyrate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Butoxyethyl 4-(4-chloro-2-methylphenoxy)butyrate involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Butoxyethyl 4-(4-chloro-2-methylphenoxy)butyrate can be compared with other similar compounds, such as:
4-(4-Chloro-2-methylphenoxy)butyric acid: This compound is a precursor in the synthesis of this compound.
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate: Another ester derivative with similar properties and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for particular applications.
Properties
CAS No. |
94160-35-7 |
|---|---|
Molecular Formula |
C17H25ClO4 |
Molecular Weight |
328.8 g/mol |
IUPAC Name |
2-butoxyethyl 4-(4-chloro-2-methylphenoxy)butanoate |
InChI |
InChI=1S/C17H25ClO4/c1-3-4-9-20-11-12-22-17(19)6-5-10-21-16-8-7-15(18)13-14(16)2/h7-8,13H,3-6,9-12H2,1-2H3 |
InChI Key |
JTOPPOKWSSPXIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(=O)CCCOC1=C(C=C(C=C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



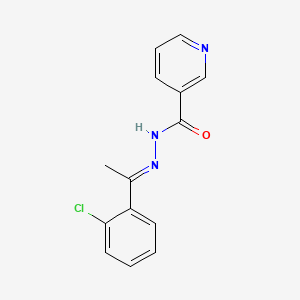
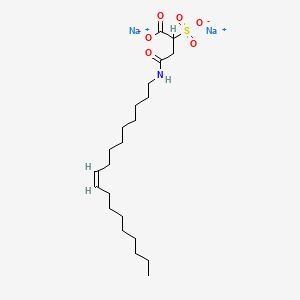

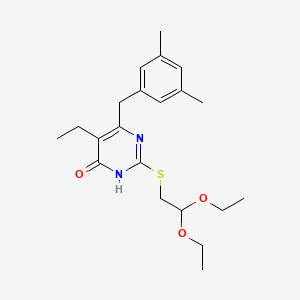
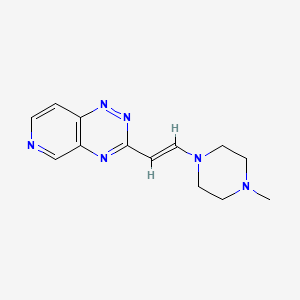
![3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide](/img/structure/B12684132.png)
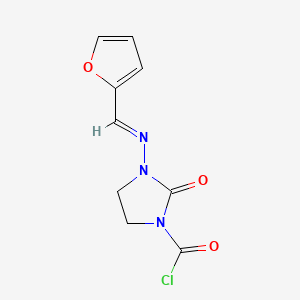
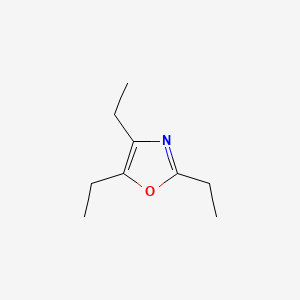

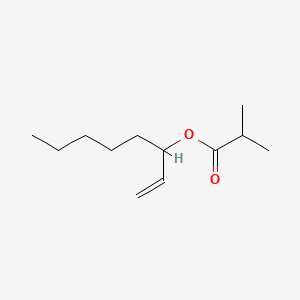
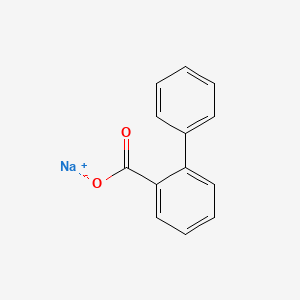
![zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate](/img/structure/B12684177.png)
